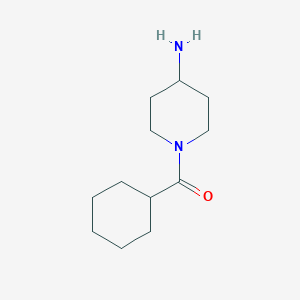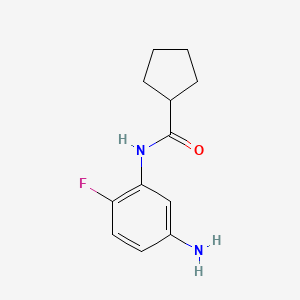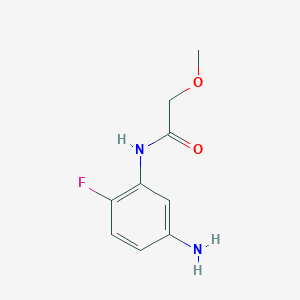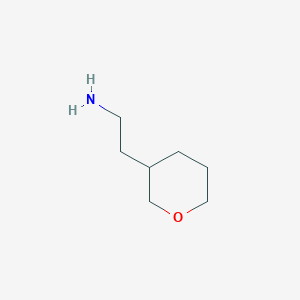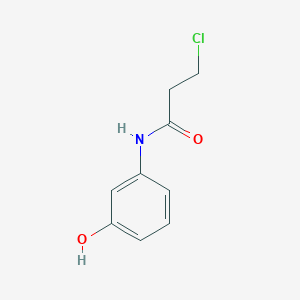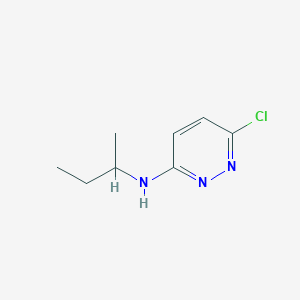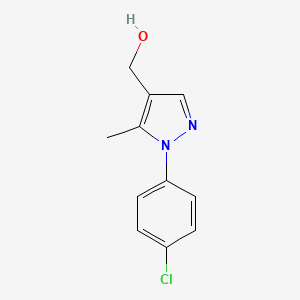
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
There is no specific information available about the synthesis of “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol”. However, a related compound, “5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate”, was synthesized from the condensation reaction of 5-bromonicotinic acid hydrazide with 4-chlorobenzaldehyde in a methanol solution2.
Molecular Structure Analysis
The molecular structure of “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol” is not explicitly mentioned in the literature. However, a related compound, “1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole”, has been studied. Its structure was determined using single-crystal X-ray diffraction3.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol”.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol” are not explicitly mentioned in the literature.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Agents
Compounds incorporating structures similar to (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol have been extensively studied for their potential as anticancer and antimicrobial agents. For instance, a study by Katariya et al. (2021) synthesized novel compounds clubbing biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine. These compounds demonstrated significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and also exhibited noteworthy in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021). Similarly, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that showed higher anticancer activity compared to the reference drug, doxorubicin, and also displayed good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Molecular Characterization
The molecular and structural characterization of compounds structurally related to (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol has been a focus in several studies. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized isostructural thiazoles, providing insights into their planar molecular structure and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis and Application in Biological Studies
Compounds similar to (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol have been synthesized and evaluated for their biological activities. For example, Trilleras et al. (2013) synthesized a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives under ultrasonic conditions, demonstrating the efficiency of this method in terms of reaction times and yields (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Safety And Hazards
There is no specific information available about the safety and hazards of “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol”.
Orientations Futures
There is no specific information available about the future directions of research or applications involving “(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol”.
Please note that the information provided is based on the available literature and may not be comprehensive. For more detailed information, further research and experimentation would be necessary.
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYAEQZXTAYBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599014 | |
| Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol | |
CAS RN |
169547-88-0 | |
| Record name | [1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

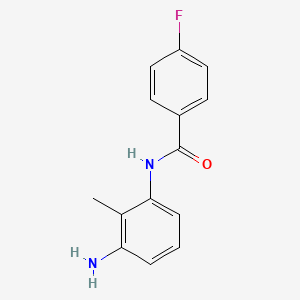
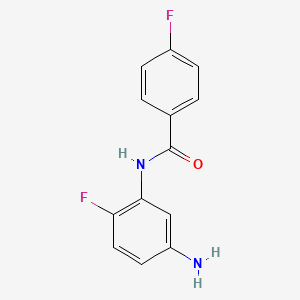
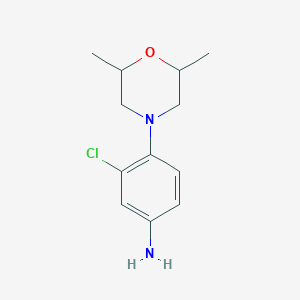
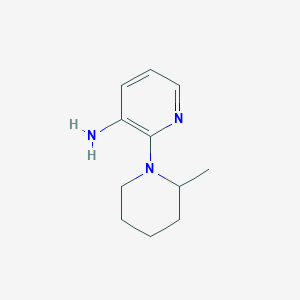
![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)
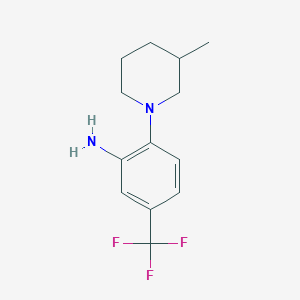

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)
